2-[3-(Trifluoromethyl)phenyl]propanenitrile
Overview
Description
2-[3-(Trifluoromethyl)phenyl]propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3-trifluoromethylphenylacetonitrile with methyl iodide in the presence of sodium hydride as a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere at low temperatures (0°C) and then brought to room temperature . The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: 2-[3-(Trifluoromethyl)phenyl]propanoic acid.
Reduction: 2-[3-(Trifluoromethyl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]ethanenitrile
- 2-[3-(Trifluoromethyl)phenyl]butanenitrile
- 2-[3-(Trifluoromethyl)phenyl]methanenitrile
Uniqueness
2-[3-(Trifluoromethyl)phenyl]propanenitrile is unique due to the specific positioning of the trifluoromethyl group and the propanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKYZFNRRHYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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